(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via mild bases like piperidine . The compound features a pentanoic acid backbone with a 3-bromophenyl substituent at the fifth carbon, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C26H24BrNO4 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(2S)-5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24BrNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
HMOHFYIEVRCDDR-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid exhibit significant anticancer properties. The bromophenyl moiety enhances the compound's binding affinity to specific cancer cell targets, potentially leading to apoptosis in malignant cells.
Case Study : A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer drugs.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. This characteristic is crucial for drug design, particularly in developing inhibitors for specific enzyme targets.
Research Findings : Computational studies have predicted that the compound could exhibit moderate to high binding affinities for various metabolic enzymes, indicating its potential as a lead compound in drug discovery.
Receptor Binding Studies
The fluorenyl group enhances the compound's ability to interact with biological membranes, facilitating receptor binding studies essential for understanding drug-receptor interactions.
Polymer Synthesis
Due to its unique chemical structure, this compound can be utilized in synthesizing functional polymers. These polymers could have applications in drug delivery systems or as scaffolds in tissue engineering.
Case Study : Researchers have explored the use of this compound in creating biodegradable polymers that can release therapeutic agents in a controlled manner.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. The bromophenyl group can participate in various chemical reactions, making the compound versatile in synthetic applications. The pentanoic acid moiety provides additional functionalization options.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related Fmoc-protected amino acids, focusing on substituents, physicochemical properties, synthesis, and safety profiles.
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Molecular Features
Key Observations :
- Electronic Effects : Bromine in the target compound may enhance electrophilicity compared to methyl (o-tolyl) or sulfur (thiophene) substituents.
- Steric Effects: The 4,4-dimethylpentanoic acid analog () has higher steric hindrance than the linear pentanoic acid backbone of the target compound.
- Molecular Weight: The bromophenyl group increases the molecular weight significantly (~506 g/mol) compared to non-halogenated analogs (e.g., 367–401 g/mol).
Stability and Reactivity
- Stability: Fmoc-protected compounds are generally stable under basic conditions but degrade in the presence of strong acids or bases. confirms stability under normal laboratory conditions but notes incompatibility with oxidizing/reducing agents .
- Decomposition : Combustion may release toxic fumes (e.g., hydrogen bromide from the bromophenyl group in the target compound) .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenyl group, which is known for its diverse biological activities. The presence of the bromophenyl moiety is significant as it may enhance biological interactions through halogen bonding or increased lipophilicity. The methoxycarbonyl group contributes to the stability and solubility of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of fluorenone have been reported to inhibit the enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Studies on related fluorenone derivatives indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : Fluorenone derivatives have demonstrated antiproliferative effects in various cancer cell lines, acting as inhibitors of topoisomerase enzymes, which are essential for DNA replication and transcription .
Antimicrobial Efficacy
A summary of antimicrobial activity against various pathogens is presented in Table 1.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Low inhibition | |
| Mycobacterium tuberculosis | Significant inhibition | |
| Klebsiella pneumoniae | Moderate inhibition |
Anticancer Activity
Table 2 summarizes findings related to anticancer activity.
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HeLa (Cervical Cancer) | 30 | |
| A549 (Lung Cancer) | 20 |
Case Studies
- Antimycobacterial Activity : A study investigated the efficacy of fluorenone derivatives against multi-drug resistant strains of M. tuberculosis. The results indicated that certain structural modifications significantly enhanced inhibitory activity against InhA, suggesting a promising avenue for developing new antitubercular agents .
- Cytotoxicity Assessment : Research on various fluorenone derivatives showed that modifications could lead to improved cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This highlights the potential for selective targeting in cancer therapy .
Q & A
Q. What are the recommended strategies for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Key steps include:
- Coupling : Activate the Fmoc-amino acid with HBTU/HOBt in DMF, followed by coupling to the resin-bound peptide chain .
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the bromophenyl moiety .
- Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) to release the compound from the resin .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
Q. How can researchers mitigate hazards during handling and storage of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H335) or skin contact (H315) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent degradation. Avoid exposure to light or moisture .
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and bromophenyl moiety (δ 7.2–7.5 ppm) .
- HRMS : Exact mass verification (e.g., [M+H] calculated for CHBrNO: 545.09) .
- FTIR : Peaks at 1700–1750 cm (C=O stretch) and 3300 cm (N-H stretch) .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom reduces electron density on the phenyl ring, enhancing stability during acidic cleavage (TFA) but potentially slowing coupling. Optimize by:
- Coupling Additives : Use Oxyma Pure (1:1 molar ratio) to accelerate amide bond formation .
- Kinetic Analysis : Monitor reaction progress via LC-MS to adjust activation times (typically 10–30 min) .
- Comparative Data :
| Substituent | Coupling Efficiency (%) |
|---|---|
| -H (Phenyl) | 92 |
| -Br | 85 |
| -NO | 78 |
| Source: Adapted from |
Q. What strategies resolve contradictions in reported toxicity profiles of Fmoc-protected bromophenyl derivatives?
- Methodological Answer : Discrepancies arise from batch purity or assay conditions. Validate via:
- Cytotoxicity Assays : Compare IC values in HEK293 cells using MTT assays under standardized conditions (e.g., 48-hour exposure) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may contribute to toxicity .
- Literature Cross-Validation : Reconcile data by aligning experimental parameters (e.g., solvent: DMSO vs. PBS) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets. Key parameters:
- Grid Box : Center on catalytic lysine (20 Å).
- Scoring Function : AMBER force field .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the bromophenyl group and hydrophobic residues (e.g., Leu83 in EGFR) .
- Validation : Compare predicted binding affinities (ΔG) with SPR-measured K values .
Safety and Compliance
Q. What are the ecotoxicological data gaps for this compound, and how should they be addressed?
- Methodological Answer : No ecotoxicity data are available (Section 12 of SDS) . Prioritize testing via:
- Algal Toxicity : OECD 201 (72-hour growth inhibition in Pseudokirchneriella subcapitata) .
- Daphnia Acute Toxicity : OECD 202 (48-hour EC determination) .
- Biodegradation : OECD 301F (closed bottle test) to assess persistence .
Synthetic and Functional Comparisons
Q. How do structural analogs (e.g., fluorophenyl derivatives) compare in peptide stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
